3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the cyclization of hydrazine-coupled pyrazoles. The structures of these pyrazoles are verified using elemental microanalysis, FTIR, and 1H NMR techniques . Industrial production methods may involve the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetylacetone, and various aromatic and heterocyclic aldehydes . The major products formed from these reactions are typically pyrazole derivatives with diverse biological activities .
Scientific Research Applications
3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications. It is used in the study of antileishmanial and antimalarial activities, where it has shown potent effects against Leishmania aethiopica and Plasmodium berghei . Additionally, it is employed in molecular docking studies to understand its interactions with target proteins . This compound is also of interest in the development of new pharmacophores for safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the active site of Lm-PTR1, a protein involved in the biosynthesis of tetrahydrobiopterin, which is essential for the survival of Leishmania parasites . The binding of this compound to Lm-PTR1 results in the inhibition of the enzyme’s activity, leading to the death of the parasite .
Comparison with Similar Compounds
Similar compounds to 3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazole derivatives, such as hydrazine-coupled pyrazoles and pyrrolopyrazine derivatives . These compounds also exhibit diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . the unique structure of this compound, with its multiple pyrazole rings and cyclopropyl groups, provides it with distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N8O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-[1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N8O/c1-13-16(10-29(2)27-13)11-31-12-17(9-24-31)25-23(32)18-8-19(14-4-5-14)26-22-20(18)21(15-6-7-15)28-30(22)3/h8-10,12,14-15H,4-7,11H2,1-3H3,(H,25,32) |
InChI Key |
XCXHSTKWIWVFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C)C5CC5)C6CC6)C |
Origin of Product |
United States |
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